Molecular Recognition Advantage: Fsp3 Elevation for 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine
3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine exhibits an Fsp3 (fraction of sp3-hybridized carbons) value of 0.625, substantially elevated relative to the unsubstituted 5-aminoisoxazole core (Fsp3 = 0.00 for C3H4N2O, CAS 14678-05-8) and simple aryl-substituted analogs such as 3-phenylisoxazol-5-amine (estimated Fsp3 ≈ 0.00–0.10). The cyclopropylethyl substituent increases three-dimensional character and molecular complexity without exceeding the Rotatable Bond Count of 2 [1]. Meta-analyses of drug discovery pipelines have demonstrated that compounds with Fsp3 ≥ 0.45 exhibit significantly higher clinical success rates compared to flatter, aromatic-rich candidates (p < 0.05), independent of lipophilicity and molecular weight considerations [2].
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) as a predictor of clinical developability |
|---|---|
| Target Compound Data | Fsp3 = 0.625; Rotatable Bond Count = 2; TPSA = 52.1 Ų |
| Comparator Or Baseline | Unsubstituted isoxazol-5-amine (CAS 14678-05-8): Fsp3 = 0.00, Rotatable Bond Count = 0; 3-phenylisoxazol-5-amine (CAS not specified): Fsp3 ≈ 0.00–0.10 |
| Quantified Difference | Fsp3 increase of ≥0.525 relative to unsubstituted analog; 0.515–0.625 relative to aryl-substituted comparators |
| Conditions | Computed values from PubChem 2024.11.20 release; Fsp3 calculation methodology per Lovering et al. (2009) definition |
Why This Matters
Higher Fsp3 correlates with improved aqueous solubility, reduced promiscuous binding, and enhanced target selectivity, directly impacting lead optimization timelines and downstream developability assessments.
- [1] PubChem. (2025). Compound Summary for CID 83155218: 3-(1-Cyclopropylethyl)-1,2-oxazol-5-amine. Computed Properties: Rotatable Bond Count 2, Topological Polar Surface Area 52.1 Ų, Heavy Atom Count 11. National Center for Biotechnology Information. View Source
- [2] Lovering, F., Bikker, J., Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. doi: 10.1021/jm901241e. View Source
